molecular formula C22H28N2O3S B2474385 N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 392324-31-1

N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2474385
CAS No.: 392324-31-1
M. Wt: 400.54
InChI Key: JSTWZBJJLNCFET-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a benzamide sulfonamide derivative characterized by a 3,5-dimethylphenyl group attached to the benzamide nitrogen and a 3,5-dimethylpiperidinyl sulfonyl moiety at the para position of the benzene ring. Its design aligns with trends in optimizing lipophilicity and steric bulk through methyl substituents, which may influence target binding or metabolic stability .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-9-16(2)12-20(11-15)23-22(25)19-5-7-21(8-6-19)28(26,27)24-13-17(3)10-18(4)14-24/h5-9,11-12,17-18H,10,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTWZBJJLNCFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride.

    Sulfonylation: The benzoyl chloride is then reacted with 4-aminobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Piperidine Ring Introduction: Finally, the compound is reacted with 3,5-dimethylpiperidine in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of a Lewis acid catalyst and an appropriate electrophile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and piperidine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and research molecules, particularly in its benzamide core and sulfonamide-linked heterocycles. Below is a comparative analysis based on substituent variations and inferred properties:

Structural Analogues from Available Evidence

Compound Name (IUPAC) Aromatic Substituent Sulfonyl-Linked Group Known Use/Activity
N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide 3,5-dimethylphenyl 3,5-dimethylpiperidine Not specified
N-(1,2-dihydroacenaphthylen-5-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide 1,2-dihydroacenaphthylen-5-yl 3,5-dimethylpiperidine Not specified (structural analogue)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 2,3-dichlorophenyl Ethoxymethoxy Herbicide (cellulose inhibitor)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) 2,4-difluorophenyl 3-(trifluoromethyl)phenoxy-pyridine Herbicide (phytoene desaturase inhibitor)

Key Comparative Insights

Aromatic Substituent Effects: The 3,5-dimethylphenyl group in the target compound contrasts with chlorinated (e.g., etobenzanid) or fluorinated (e.g., diflufenican) aromatic rings in analogues. The 1,2-dihydroacenaphthylen-5-yl group in the analogue introduces fused bicyclic aromaticity, which could increase planarity and π-π stacking interactions, possibly altering binding kinetics relative to the target compound’s simpler dimethylphenyl group .

Sulfonyl Group Variations: The 3,5-dimethylpiperidinyl sulfonyl moiety in the target compound provides a rigid, lipophilic heterocycle. This contrasts with ethoxymethoxy (etobenzanid) or trifluoromethylphenoxy-pyridine (diflufenican) groups. Piperidine derivatives often enhance metabolic stability compared to ether-linked groups, which may be prone to oxidative degradation .

Potential Biological Implications: Chlorinated or fluorinated analogues (e.g., etobenzanid, diflufenican) are established herbicides with specific modes of action. The absence of halogens in the target compound suggests a divergent mechanism, possibly targeting enzymes sensitive to steric hindrance (e.g., acetyl-CoA carboxylase in grasses) .

Biological Activity

N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound with a complex chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core, a sulfonyl group, and a piperidine ring. Its molecular formula is C22H28N2O3SC_{22}H_{28}N_{2}O_{3}S, with a molecular weight of 430.56 g/mol. The structure can be represented as follows:

InChI InChI 1S C22H28N2O3S c1 15 9 16 2 12 20 11 15 23 22 25 19 5 7 21 8 6 19 28 26 27 24 13 17 3 10 18 4 14 24 h5 9 11 12 17 18H 10 13 14H2 1 4H3 H 23 25 \text{InChI }\text{InChI 1S C22H28N2O3S c1 15 9 16 2 12 20 11 15 23 22 25 19 5 7 21 8 6 19 28 26 27 24 13 17 3 10 18 4 14 24 h5 9 11 12 17 18H 10 13 14H2 1 4H3 H 23 25 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl and piperidine groups are believed to facilitate these interactions, modulating the activity of target molecules and leading to various biological effects.

Potential Targets:

  • Acetylcholinesterase (AChE) : The compound may inhibit AChE activity, which is crucial for the regulation of neurotransmitter levels in the brain.
  • Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) : Inhibition of BACE1 is significant in Alzheimer's disease research as it plays a role in amyloid-beta production.

Biological Activity

Recent studies have highlighted the compound's potential as an inhibitor for both AChE and BACE1:

Enzyme IC50 (µM) Reference Compound IC50 (µM)
AChE0.056Donepezil0.046
BACE19.01Quercetin4.89

These findings indicate that while this compound shows promising activity against these enzymes, it is not as potent as the reference compounds tested .

Case Studies and Research Findings

  • Synthesis and Activity : A study published in PMC detailed the synthesis of various benzamide derivatives including this compound. The synthesized compounds were evaluated for their inhibitory effects on AChE and BACE1. The study concluded that while some derivatives showed significant inhibition, the specific compound demonstrated moderate activity compared to established inhibitors .
  • Structure–Activity Relationship (SAR) : Research into SAR has provided insights into how structural modifications can enhance inhibitory potency against AChE and BACE1. Understanding these relationships can guide future synthesis efforts aimed at improving the efficacy of this compound .

Applications in Medicinal Chemistry

Given its biological activity profile, this compound holds potential for development as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit key enzymes involved in neurotransmitter regulation positions it as a candidate for further investigation.

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